Ethyl-7-(3,4,5-Trimethoxyphenyl)-7-oxoheptanoat

Übersicht

Beschreibung

Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate, also known as TMA-6, is a chemical compound that belongs to the family of tryptamines. It is a psychoactive substance that has been used in scientific research for its potential therapeutic effects. TMA-6 is structurally similar to other tryptamines, such as psilocybin and DMT, and it is believed to have similar effects on the brain.

Wissenschaftliche Forschungsanwendungen

Antitumorwirkungen

Verbindungen, die die TMP-Gruppe enthalten, haben bemerkenswerte Antitumorwirkungen gezeigt, indem sie Tubulin, Hitzeschockprotein 90 (Hsp90), Thioredoxinreduktase (TrxR), Histon-Lysin-spezifische Demethylase 1 (HLSD1), Activinrezeptor-ähnliche Kinase 2 (ALK2), P-Glykoprotein (P-gp) und den Rezeptor für den plättchenabhängigen Wachstumsfaktor β effektiv hemmen .

Antimykotische und antibakterielle Eigenschaften

Ausgewählte TMP-tragende Verbindungen haben vielversprechende antimykotische und antibakterielle Eigenschaften gezeigt, einschließlich Aktivitäten gegen Helicobacter pylori und Mycobacterium tuberculosis .

Antivirale Aktivität

Es gibt Berichte über die antivirale Aktivität von TMP-basierten Verbindungen, die ein Potenzial gegen Viren wie das Virus des erworbenen Immunschwächesyndroms (AIDS), das Hepatitis-C-Virus und das Influenzavirus besitzen .

Antiparasitäre Mittel

Verbindungen, die den TMP-Pharmakophor enthalten, haben auch eine signifikante Wirksamkeit gegen Leishmania, Malaria und Trypanosoma gezeigt, was ihr Potenzial als Antiparasitika aufzeigt .

Entzündungshemmende, Anti-Alzheimer-, Antidepressiva- und Migräne-hemmende Eigenschaften

Diese Verbindungen wurden mit entzündungshemmenden, Anti-Alzheimer-, Antidepressiva- und Migräne-hemmenden Eigenschaften in Verbindung gebracht, wodurch ihr therapeutischer Umfang erweitert wird .

Antiepileptika und Beruhigungsmittel

Eine neuartige Reihe von (E)-3-(3,4,5-Trimethoxyphenyl)acrylsäure (TMCA)-Amid-Derivaten wurde entworfen und synthetisiert, die biologisch auf ihre antikonvulsive, sedative Aktivität und Neurotoxizität untersucht wurden . Dabei zeigten die Verbindungen 4, 9 und 16 in der primären Bewertung eine gute antikonvulsive Aktivität .

Wirkmechanismus

Target of Action

Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate, as a compound containing the trimethoxyphenyl (TMP) group, is known to interact with several targets. These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various biological processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation .

Mode of Action

The interaction of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate with these targets can lead to changes in their function. For instance, its binding to tubulin can inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and thus blocking cell division . Similarly, its interaction with Hsp90 can interfere with the protein’s chaperone function, leading to the degradation of Hsp90 client proteins and the inhibition of cell growth and proliferation .

Biochemical Pathways

The action of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate affects several biochemical pathways. By inhibiting tubulin polymerization, it interferes with the cell cycle, particularly the mitotic phase . Its inhibition of Hsp90 affects multiple signaling pathways that depend on Hsp90 client proteins, including those involved in cell growth, survival, and differentiation . Furthermore, its interaction with P-gp can affect drug transport and resistance .

Pharmacokinetics

The trimethoxyphenyl group is known to enhance the bioavailability of compounds, suggesting that ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate’s action include the disruption of the cell cycle, the degradation of certain proteins, the alteration of signal transduction, and the modulation of drug transport . These effects can lead to the inhibition of cell growth and proliferation, making Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate a potential anti-cancer agent .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The trimethoxyphenyl group in this compound is known to interact with enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions often involve inhibition or modulation of enzyme activity, leading to various biochemical effects. For instance, the inhibition of tubulin polymerization by Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate can disrupt microtubule dynamics, which is essential for cell division and intracellular transport .

Cellular Effects

Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate exerts several effects on different types of cells and cellular processes. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate can inhibit the phosphorylation of extracellular signal-regulated kinases (ERKs), which are crucial for cell proliferation and survival . Additionally, this compound can induce apoptosis in cancer cells by activating caspases and down-regulating anti-apoptotic proteins .

Molecular Mechanism

The molecular mechanism of action of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate involves several key interactions at the molecular level. This compound binds to specific sites on biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate binds to the colchicine binding site on tubulin, preventing its polymerization and destabilizing microtubules . This interaction disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in rapidly dividing cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy and safety profile . Long-term exposure to Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate in vitro and in vivo has been associated with sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth and induce apoptosis without causing significant toxicity . Higher doses may lead to adverse effects such as hepatotoxicity, nephrotoxicity, and hematological abnormalities . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxic effects in preclinical studies .

Metabolic Pathways

Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate, leading to the formation of active or inactive metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and safety profile .

Transport and Distribution

The transport and distribution of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein (P-gp), which can affect its intracellular concentration and therapeutic efficacy . Additionally, binding proteins in the plasma and tissues can influence the distribution and localization of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate, impacting its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate is critical for its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Targeting signals and post-translational modifications may direct Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate to particular organelles, enhancing its therapeutic potential . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and optimize its use in biomedical applications .

Eigenschaften

IUPAC Name |

ethyl 7-oxo-7-(3,4,5-trimethoxyphenyl)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O6/c1-5-24-17(20)10-8-6-7-9-14(19)13-11-15(21-2)18(23-4)16(12-13)22-3/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRBBTAVMRCGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701251823 | |

| Record name | Ethyl 3,4,5-trimethoxy-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-75-5 | |

| Record name | Ethyl 3,4,5-trimethoxy-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,4,5-trimethoxy-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

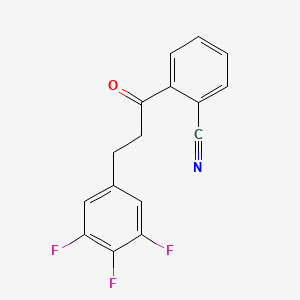

![3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile](/img/structure/B1343527.png)